molecular formula C14H19N3 B15066887 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B15066887
M. Wt: 229.32 g/mol
InChI Key: WQFZWJNYLRDVOG-UHFFFAOYSA-N
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Description

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with a cyclohexyl group at the 7-position and methyl groups at the 2- and 4-positions. The cyclohexyl group enhances lipophilicity and steric bulk, which may influence target binding and metabolic stability, while the methyl groups contribute to electronic effects and steric hindrance .

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

7-cyclohexyl-2,4-dimethylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C14H19N3/c1-10-13-8-9-17(12-6-4-3-5-7-12)14(13)16-11(2)15-10/h8-9,12H,3-7H2,1-2H3

InChI Key

WQFZWJNYLRDVOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=NC(=N1)C)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrrolo[2,3-d]pyrimidine core with the desired substitutions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the efficiency and yield of the reaction . This approach allows for the rapid and controlled synthesis of pyrrolo[2,3-d]pyrimidine derivatives, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

Comparison with Similar Compounds

Physicochemical Properties

  • Chlorine substituents (e.g., 2,4-dichloro analogs) improve electrophilicity for cross-coupling reactions but may increase toxicity .
  • Synthetic Accessibility: Acid-mediated nucleophilic substitution (e.g., with anilines in isopropanol/HCl) yields 27–86% for 4-substituted derivatives . Palladium-catalyzed coupling (e.g., with sulfamoylphenyl amines) achieves moderate yields (22.9–38%) but requires specialized catalysts like Pd₂(dba)₃ and XantPhos .

Key Research Findings

  • Structure-Activity Relationships (SAR) :

    • Substitution at the 7-position (cycloalkyl > aryl) enhances kinase binding affinity due to hydrophobic interactions .
    • Electron-withdrawing groups (e.g., Cl, sulfonamide) at positions 2 and 4 improve enzymatic inhibition but may reduce metabolic stability .

Biological Activity

7-Cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a compound belonging to the pyrrolopyrimidine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs). This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary biological activity of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is its role as an inhibitor of CDK4/6. These kinases are crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK4/6 can lead to cell cycle arrest and has been implicated in cancer therapy. The compound's ability to selectively inhibit these kinases makes it a candidate for further investigation in oncology.

Research Findings

Recent studies have highlighted the compound's efficacy in preclinical models:

  • In vitro Studies : Research indicates that 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine demonstrates potent inhibitory effects on CDK4/6 activity. This inhibition leads to reduced proliferation of cancer cell lines expressing high levels of these kinases.
  • In vivo Studies : Animal models treated with this compound showed significant tumor regression compared to control groups. The mechanism appears to involve apoptosis induction and cell cycle arrest in tumor cells.

Case Studies

  • Case Study: Breast Cancer
    • Objective : To evaluate the efficacy of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine in ER-positive breast cancer models.
    • Findings : The compound significantly reduced tumor growth and improved survival rates in treated mice compared to untreated controls.
  • Case Study: Lung Cancer
    • Objective : Assessing the impact on non-small cell lung cancer (NSCLC) cell lines.
    • Findings : Inhibition of CDK4/6 led to decreased cell viability and increased apoptosis markers.

Data Table

The following table summarizes key properties and biological activities of 7-cyclohexyl-2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine:

PropertyValue
Molecular FormulaC14H19N3
Molecular Weight229.33 g/mol
CDK InhibitionYes (selective for CDK4/6)
Cancer Types TargetedBreast Cancer, Lung Cancer
MechanismCell cycle arrest via apoptosis

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